molecular formula C15H13N3 B031207 1,3-Diphenyl-1H-pyrazol-5-amine CAS No. 5356-71-8

1,3-Diphenyl-1H-pyrazol-5-amine

Cat. No. B031207
Key on ui cas rn: 5356-71-8
M. Wt: 235.28 g/mol
InChI Key: SXOFMEWDEKEVJU-UHFFFAOYSA-N
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Patent
US04234594

Procedure details

1,3-Diphenyl-5-amino pyrazole (117.5 g.) and benzoyl isothiocyanate (89.65 g.) were reacted as described in Example IV to give 119.8 g. of product, mp 198°-201° C.
Quantity
117.5 g
Type
reactant
Reaction Step One
Quantity
89.65 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:11]([NH2:12])=[CH:10][C:9]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([N:27]=[C:28]=[S:29])(=O)C1C=CC=CC=1>>[C:1]1([N:7]2[C:11]([NH:12][C:28]([NH2:27])=[S:29])=[CH:10][C:9]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[N:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
117.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1N=C(C=C1N)C1=CC=CC=C1
Name
Quantity
89.65 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N=C=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give 119.8 g

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)N1N=C(C=C1NC(=S)N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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